(2E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a fluoronitrophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-fluoro-5-nitroaniline as the starting materials.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with 2-fluoro-5-nitroaniline in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Cyclization: The intermediate Schiff base is then subjected to cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-chlorophenyl)-N-(2-fluorophenyl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and biological activity.
(2E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide: Lacks the fluorine atom, which may influence its chemical properties and interactions.
(2E)-3-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)prop-2-enamide: Contains a methyl group instead of a nitro group, altering its electronic and steric properties.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-12-4-2-1-3-10(12)5-8-15(20)18-14-9-11(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFIUTRUJHIYNC-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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